An In-Depth Technical Guide to 4-Methoxy-3,3-dimethylpyrrolidine: A Novel Scaffold for Drug Discovery
An In-Depth Technical Guide to 4-Methoxy-3,3-dimethylpyrrolidine: A Novel Scaffold for Drug Discovery
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, a critical aspect in modern drug design for enhancing potency, selectivity, and pharmacokinetic properties.[3][4] This guide provides a comprehensive technical overview of a novel derivative, 4-Methoxy-3,3-dimethylpyrrolidine, for researchers, scientists, and drug development professionals. While experimental data for this specific molecule is not extensively available, this document synthesizes established principles of pyrrolidine chemistry, predictive modeling, and field-proven insights to offer a robust theoretical framework for its synthesis, characterization, and potential applications.
Introduction: The Significance of the Pyrrolidine Moiety
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in the design of new therapeutic agents. Its prevalence in nature, most notably as the core of the amino acid proline, has made it a focal point for synthetic and medicinal chemists.[2][4] The structural rigidity and stereochemical complexity of the pyrrolidine ring allow for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets such as enzymes, receptors, and ion channels.[3] Furthermore, the pyrrolidine motif can enhance aqueous solubility and other physicochemical properties, contributing to improved drug-like characteristics.[4] The introduction of diverse substituents onto the pyrrolidine core, such as the methoxy and gem-dimethyl groups in 4-Methoxy-3,3-dimethylpyrrolidine, offers a promising avenue for developing novel chemical entities with unique biological activities.
Chemical Structure and Predicted Properties
Molecular Structure
4-Methoxy-3,3-dimethylpyrrolidine possesses a pyrrolidine ring substituted at the 3-position with two methyl groups and at the 4-position with a methoxy group.
Molecular Formula: C₇H₁₅NO[5]
SMILES: CC1(CNCC1OC)C[5]
InChI: InChI=1S/C7H15NO/c1-7(2)5-8-4-6(7)9-3/h6,8H,4-5H2,1-3H3[5]
The presence of a stereocenter at the C4 position means that 4-Methoxy-3,3-dimethylpyrrolidine can exist as a pair of enantiomers, (R)- and (S)-4-Methoxy-3,3-dimethylpyrrolidine. The stereochemistry will significantly influence its interaction with chiral biological macromolecules.
Predicted Physicochemical Properties
In the absence of experimental data, computational methods provide valuable estimates of the physicochemical properties of 4-Methoxy-3,3-dimethylpyrrolidine.
| Property | Predicted Value | Source |
| Molecular Weight | 129.20 g/mol | PubChem |
| Monoisotopic Mass | 129.11537 Da | [5] |
| XlogP | 0.7 | [5] |
| Boiling Point | ~150-170 °C | (Estimated based on similar structures) |
| Solubility | Expected to be soluble in organic solvents and moderately soluble in water.[6] | (Inferred) |
The predicted XlogP value suggests a favorable balance between hydrophilicity and lipophilicity, a key parameter for oral bioavailability.
Synthesis and Methodologies
While a specific synthesis for 4-Methoxy-3,3-dimethylpyrrolidine has not been published, a plausible and efficient synthetic route can be designed based on established methodologies for constructing substituted pyrrolidines.[7][8] A retro-synthetic analysis suggests a strategy involving the formation of the pyrrolidine ring through cyclization of a suitable acyclic precursor.
Proposed Synthetic Pathway: A Hypothetical Protocol
A robust approach would be a multi-step synthesis starting from readily available materials. One such hypothetical pathway is outlined below.
Step 1: Synthesis of a β-amino ester precursor. This could be achieved through a Michael addition of an amine to an appropriately substituted α,β-unsaturated ester.
Step 2: Reduction of the ester and cyclization. Reduction of the ester to the corresponding aldehyde or alcohol, followed by intramolecular reductive amination or other cyclization methods, would form the pyrrolidine ring.
Step 3: Introduction of the methoxy group. If not already incorporated, the methoxy group could be introduced via nucleophilic substitution on a suitable precursor, such as a 4-hydroxypyrrolidine derivative.
Experimental Workflow: A Conceptual Framework
Caption: Hypothetical synthetic workflow for 4-Methoxy-3,3-dimethylpyrrolidine.
Spectroscopic Characterization (Predicted)
The structural elucidation of 4-Methoxy-3,3-dimethylpyrrolidine would rely on a combination of spectroscopic techniques. The following are the expected spectral features based on its structure.
¹H NMR Spectroscopy
-
-OCH₃ group: A singlet at approximately 3.2-3.4 ppm.
-
-CH₂-N-CH₂- protons: A series of multiplets in the range of 2.5-3.5 ppm.
-
-CH(OCH₃)- proton: A multiplet around 3.8-4.2 ppm.
-
-C(CH₃)₂ protons: Two singlets for the diastereotopic methyl groups, expected around 1.0-1.2 ppm.
-
-NH proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent.
¹³C NMR Spectroscopy
-
-OCH₃ carbon: A signal around 55-60 ppm.
-
-CH₂-N-CH₂- carbons: Signals in the range of 40-60 ppm.
-
-CH(OCH₃)- carbon: A signal around 70-80 ppm.
-
-C(CH₃)₂ carbon: A quaternary carbon signal around 35-45 ppm.
-
-C(CH₃)₂ carbons: Two signals for the methyl carbons around 20-30 ppm.
Infrared (IR) Spectroscopy
-
N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions in the 2850-2960 cm⁻¹ region.
-
C-O stretch (ether): A strong absorption band around 1070-1150 cm⁻¹.[9]
-
N-H bend: An absorption around 1590-1650 cm⁻¹.
Mass Spectrometry
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 129. The fragmentation pattern would likely involve the loss of a methyl group (M-15), a methoxy group (M-31), and cleavage of the pyrrolidine ring. Predicted collision cross-section values for various adducts are available.[5]
Potential Applications in Drug Development
The unique substitution pattern of 4-Methoxy-3,3-dimethylpyrrolidine makes it an attractive scaffold for medicinal chemistry programs targeting a variety of diseases.
Central Nervous System (CNS) Disorders
Pyrrolidine derivatives are well-represented in drugs targeting the CNS.[10][11] The pyrrolidine scaffold can mimic the conformation of neurotransmitters, and the substituents can be tailored to achieve selectivity for specific receptor subtypes. The methoxy group, in particular, is a common feature in many CNS-active drugs and can influence blood-brain barrier permeability and metabolic stability.[12][13]
Antiviral and Anticancer Agents
Substituted pyrrolidines have shown promise as antiviral and anticancer agents.[3] The stereochemistry and electronic properties of the substituents can be optimized to inhibit viral replication enzymes or to interact with protein targets involved in cancer progression.
Metabolic Diseases
The pyrrolidine ring has been incorporated into molecules designed to treat metabolic disorders such as diabetes.[3] The ability to precisely position functional groups allows for the design of potent and selective enzyme inhibitors or receptor agonists/antagonists.
Caption: Potential therapeutic applications of 4-Methoxy-3,3-dimethylpyrrolidine.
Conclusion and Future Directions
4-Methoxy-3,3-dimethylpyrrolidine represents a novel and synthetically accessible chemical scaffold with significant potential for drug discovery. This guide has provided a theoretical framework for its synthesis, characterization, and application based on established chemical principles and predictive methodologies. Future research should focus on the development of an efficient and stereoselective synthesis of its enantiomers. Subsequent biological screening of these compounds in relevant disease models will be crucial to unlocking their therapeutic potential. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the exploration of this promising new area of medicinal chemistry.
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